5-(2-Chlorophenyl)picolinic acid
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Overview
Description
5-(2-Chlorophenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Future Directions
Picolinic acid and its derivatives, such as 5-(2-Chlorophenyl)picolinic acid, have potential applications in various fields. For instance, picolinic acid has been shown to have broad-spectrum antiviral abilities . Furthermore, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Mechanism of Action
Target of Action
The primary target of 5-(2-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Result of Action
The action of this compound results in the inhibition of ZFPs, which are involved in viral replication and packaging, as well as normal cell homeostatic functions . This suggests that the compound may have antiviral properties and could potentially affect immune responses .
Action Environment
Given that picolinic acid compounds are used as herbicides , it can be inferred that factors such as soil pH, temperature, and moisture levels could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
5-(2-Chlorophenyl)picolinic acid interacts with various enzymes and proteinshas been found to co-metabolize 5-chloro-2-picolinic acid in the presence of ethanol or other appropriate carbon sources . This suggests that this compound may play a role in certain biochemical reactions involving these enzymes and proteins.
Cellular Effects
Picolinic acid, a related compound, has been shown to have antiviral activity against several viruses, including SARS-CoV-2 and influenza A virus . It is possible that this compound may have similar effects on cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses .
Dosage Effects in Animal Models
Picolinic acid, a related compound, has been shown to be effective against SARS-CoV-2 and influenza A virus in preclinical animal models .
Metabolic Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Transport and Distribution
Picolinic acid, a related compound, is known to play a key role in zinc transport .
Subcellular Localization
Picolinic acid, a related compound, is known to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXWBZLYJCVYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679303 |
Source
|
Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221403-88-8 |
Source
|
Record name | 5-(2-Chlorophenyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221403-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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